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Compound of Interest

Compound Name:
Tetrahydro-2-methyl-3-thioxo-

1,2,4-triazine-5,6-dione

Cat. No.: B193997 Get Quote

AN-CTX-IMP-C-001

Abstract
This application note provides a detailed methodology for the quantitative determination of

Ceftriaxone Impurity C (Thiotriazinone) in pharmaceutical formulations using Reverse-Phase

High-Performance Liquid Chromatography (RP-HPLC). The described protocol is intended for

researchers, scientists, and drug development professionals involved in the quality control and

stability testing of Ceftriaxone. The method is designed to be accurate, precise, and robust for

its intended purpose.

Introduction
Ceftriaxone is a widely used third-generation cephalosporin antibiotic.[1] Like other β-lactam

antibiotics, it is susceptible to degradation, leading to the formation of various impurities that

can affect its safety and efficacy. Ceftriaxone Impurity C, chemically known as 2-Methyl-3-

sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione, is a known degradation product formed through

the hydrolysis of the C-3 side chain of the Ceftriaxone molecule.[2][3] Its presence and quantity

in pharmaceutical formulations must be carefully monitored to ensure product quality and

patient safety. This document outlines a validated HPLC method for the reliable quantification

of this critical impurity.
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Experimental
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with

a UV detector or a Diode Array Detector (DAD).

Chromatography Column: A C18 reverse-phase column is predominantly used.[4] A common

specification is a Waters XTerra RP-18 (5 µm, 250x4.6 mm).[5]

Chemicals and Reagents:

Ceftriaxone Sodium Reference Standard

Ceftriaxone Impurity C Reference Standard

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Water (HPLC grade/Milli-Q)

Phosphoric Acid (for pH adjustment)

Triethylamine (for mobile phase modification)[6]

Potassium Phosphate Monobasic

Sodium Hydroxide

The following chromatographic conditions are a synthesis of commonly employed methods for

the analysis of Ceftriaxone and its impurities.
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Parameter Condition

Column C18, 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase

A mixture of a buffer and an organic modifier. A

common mobile phase consists of a phosphate

buffer and methanol or acetonitrile. For

example, a gradient elution with KH2PO4 (pH

7.5) and methanol can be used.[7] An

alternative isocratic system could be a

buffer:methanol (90:10 v/v) mixture with the

buffer prepared by mixing 5mL of glacial acetic

acid in 1000mL of water with 0.94g of 1-Hexane

sulphonic acid.[8]

Flow Rate 1.0 mL/min[7][8]

Detection Wavelength 254 nm or 260 nm[4][6][8]

Injection Volume 20 µL[4][6]

Column Temperature Ambient or controlled at 30 °C[6]

Run Time
Approximately 15-20 minutes to ensure elution

of all impurities.[7]

Diluent: A mixture of the mobile phase components is often used as the diluent to ensure

compatibility. For instance, a 50:50 v/v mixture of the aqueous and organic phases can be

employed.[7]

Standard Stock Solution (Ceftriaxone Impurity C): Accurately weigh about 10 mg of

Ceftriaxone Impurity C reference standard into a 100 mL volumetric flask. Dissolve in and

dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

Standard Solution: Further dilute the stock solution to a working concentration, for example,

10 µg/mL.

Sample Solution (Pharmaceutical Formulation):
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Accurately weigh a quantity of the pharmaceutical formulation (e.g., powder for injection)

equivalent to 100 mg of Ceftriaxone.[5]

Transfer to a 100 mL volumetric flask and add approximately 70 mL of diluent.

Sonicate for 15 minutes to ensure complete dissolution.[8]

Dilute to volume with the diluent and mix well.

Filter the solution through a 0.45 µm syringe filter before injection.[8]

Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability

for the intended purpose. Key validation parameters are summarized below.
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Validation Parameter Typical Acceptance Criteria and Findings

Linearity

A linear relationship between concentration and

peak area should be established. For example,

a linear response in the concentration range of

0.2-20 µg/mL with a correlation coefficient (r²) of

≥ 0.999.[4][5]

Accuracy

The accuracy of the method can be assessed

through recovery studies. Spiked samples at

different concentration levels (e.g., 50%, 100%,

150%) should yield recoveries between 80-

115%.[9]

Precision

Repeatability (intra-day precision) and

intermediate precision (inter-day precision)

should be evaluated. The Relative Standard

Deviation (RSD) for replicate injections should

be less than 5.0%.[9]

Limit of Detection (LOD)
The lowest concentration of the analyte that can

be detected. For example, 74.56 ng/mL.[7]

Limit of Quantification (LOQ)

The lowest concentration of the analyte that can

be quantified with acceptable precision and

accuracy. For example, 225.9 ng/mL.[7]

Specificity

The method should be able to resolve the peak

of Impurity C from Ceftriaxone and other

potential impurities.

Robustness

The method's performance should be evaluated

by making small, deliberate variations in

parameters like mobile phase composition, pH,

and flow rate.

Data Presentation
The quantitative data for Ceftriaxone Impurity C should be presented in a clear and structured

format.
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Table 1: System Suitability Parameters

Parameter Acceptance Criteria

Tailing Factor (T) T ≤ 2.0

Theoretical Plates (N) N ≥ 2000

Resolution (Rs) Rs > 2.0 (between adjacent peaks)

RSD of Peak Area ≤ 2.0% (for 6 replicate injections)

Table 2: Quantification of Ceftriaxone Impurity C in a Sample Batch

Sample ID Batch No.
Impurity C
Peak Area

Concentration
(µg/mL)

% Impurity C
(w/w)

Sample 1 B-001 Data Data Data

Sample 2 B-001 Data Data Data

Sample 3 B-002 Data Data Data

Experimental Protocols
Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is

achieved.

Inject the diluent (blank) to ensure no interfering peaks are present.

Prepare a system suitability solution containing Ceftriaxone and all relevant impurities,

including Impurity C, at appropriate concentrations.[2]

Inject the system suitability solution six times.

Calculate the tailing factor, theoretical plates, resolution, and the RSD of the peak areas for

Impurity C.
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Ensure that all system suitability parameters meet the acceptance criteria before proceeding

with sample analysis.

Prepare the standard and sample solutions as described in section 2.3.

Inject the standard solution in duplicate to establish a response factor.

Inject each sample solution in duplicate.

Integrate the peak corresponding to Impurity C in each chromatogram.

Calculate the concentration of Impurity C in the sample solutions using the peak areas and

the response factor from the standard solution.

Calculate the percentage of Impurity C in the pharmaceutical formulation relative to the

labeled amount of Ceftriaxone.

Visualizations
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Caption: Degradation pathway of Ceftriaxone to Impurity C.

Caption: Workflow for the quantification of Ceftriaxone Impurity C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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